2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Overview
Description
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound1. It is also known as spiro[4.4]nonenone or spiro-[4.4]non-2-en-1-one1. The compound is characterized by the presence of a seven-membered ring that contains two nitrogen atoms and an oxygen atom1.
Synthesis Analysis
The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one involves the reaction with propargyl alcohol and subsequent treatments leading to the creation of novel bi-heterocyclic systems2. This showcases the compound’s utility in synthesizing diverse chemical structures2.
Molecular Structure Analysis
The compound exhibits different tautomeric forms in solid state and in solution, indicating unique structural dynamics2. This phenomenon, referred to as desmokatatropy, highlights a significant shift between conjugated and non-conjugated tautomeric forms depending on the environment2.
Chemical Reactions Analysis
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications2. It is a spirocyclic lactam that contains a nitrogen atom, which makes it an attractive candidate for drug development2.
Physical And Chemical Properties Analysis
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a white to light yellow crystalline solid1. It has a molecular formula of C9H14N2O1.Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized using a reaction that involves 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one, were evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Structural Analysis and Crystallography
- Structural and Spectral Characteristics : Research on the crystalline and molecular structures of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates provided insights into the structural characteristics of compounds involving 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).
Pharmaceutical Applications
- Antihypertensive Activity : A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which includes derivatives of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one, were prepared and screened for their antihypertensive effects in spontaneous hypertensive rats (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Green Chemistry
- Synthesis Under Green Conditions : The synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, involving 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one, was conducted under focused microwave irradiation, a method aligned with the principles of green chemistry (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Safety And Hazards
The specific safety and hazards information for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is not mentioned in the search results. However, it is advised that it is for R&D use only and not for medicinal, household or other use3.
Future Directions
The future directions for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one are not mentioned in the search results. However, given its potential therapeutic applications and its utility in synthesizing diverse chemical structures2, it is likely to continue to be a subject of interest in the field of medicinal chemistry.
properties
IUPAC Name |
2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXQCNPFVVGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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